molecular formula C18H19N3O B5359680 1-ethyl-N,2-dimethyl-N-phenyl-1H-benzimidazole-5-carboxamide

1-ethyl-N,2-dimethyl-N-phenyl-1H-benzimidazole-5-carboxamide

Cat. No. B5359680
M. Wt: 293.4 g/mol
InChI Key: BRXCAKDDBAZTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N,2-dimethyl-N-phenyl-1H-benzimidazole-5-carboxamide, also known as EDP-420, is a novel chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-ethyl-N,2-dimethyl-N-phenyl-1H-benzimidazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs) and to modulate the activity of the NF-κB signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-N,2-dimethyl-N-phenyl-1H-benzimidazole-5-carboxamide is its potent activity against various cellular targets, which makes it a promising candidate for the development of new therapies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research related to 1-ethyl-N,2-dimethyl-N-phenyl-1H-benzimidazole-5-carboxamide. Some of the possible areas of investigation include:
- Further studies to elucidate the mechanism of action of this compound
- Development of new formulations to improve the solubility and bioavailability of this compound
- Evaluation of the potential therapeutic applications of this compound in various diseases and disorders
- Investigation of the potential side effects and toxicity of this compound in animal models and clinical trials.

Synthesis Methods

The synthesis of 1-ethyl-N,2-dimethyl-N-phenyl-1H-benzimidazole-5-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzimidazole with ethyl chloroformate to form 2-ethylcarbonylbenzimidazole. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and phenyl isocyanate to produce this compound.

Scientific Research Applications

1-ethyl-N,2-dimethyl-N-phenyl-1H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has shown promising results in preclinical studies related to cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

1-ethyl-N,2-dimethyl-N-phenylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-4-21-13(2)19-16-12-14(10-11-17(16)21)18(22)20(3)15-8-6-5-7-9-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXCAKDDBAZTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)C(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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